Product packaging for Methyl 3-bromo-6-methylpicolinate(Cat. No.:CAS No. 1256810-88-4)

Methyl 3-bromo-6-methylpicolinate

Cat. No.: B1433901
CAS No.: 1256810-88-4
M. Wt: 230.06 g/mol
InChI Key: IUQMIDJSHQTFJN-UHFFFAOYSA-N
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Description

Significance of Picolinic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a particularly important subclass of pyridine (B92270) carboxylic acids. ontosight.aiwikipedia.org They serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. ontosight.ai The presence of the carboxylic acid group at the 2-position of the pyridine ring allows for a variety of chemical transformations, making it a valuable building block for more complex molecules. wikipedia.org Picolinic acid derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. ontosight.ainih.govdrugbank.com For instance, some derivatives have shown potential in inhibiting the replication of viruses and acting as enzyme inhibitors. nih.govdrugbank.com

The Role of Halogenated Pyridine Scaffolds in Advanced Chemical Systems

The introduction of halogen atoms, such as bromine, onto the pyridine scaffold can significantly alter a molecule's physicochemical properties and biological activity. acs.org Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai In medicinal chemistry, halogenated pyridines are frequently utilized to enhance the potency and pharmacokinetic profile of drug candidates. acs.org The ability of chlorine, bromine, and iodine to form halogen bonds, a type of noncovalent interaction, has been increasingly recognized as a valuable tool in rational drug design. acs.org This interaction, where the halogen acts as a Lewis acid, can contribute to the specific and strong binding of a ligand to a protein. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO2 B1433901 Methyl 3-bromo-6-methylpicolinate CAS No. 1256810-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQMIDJSHQTFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256810-88-4
Record name methyl 3-bromo-6-methylpyridine-2-carboxylate
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Chemical Profile of Methyl 3 Bromo 6 Methylpicolinate

Methyl 3-bromo-6-methylpicolinate is a specific halogenated picolinic acid derivative that has garnered attention as a key intermediate in synthetic chemistry. chemicalbook.com Its structure incorporates a pyridine (B92270) ring substituted with a bromine atom at the 3-position, a methyl group at the 6-position, and a methyl ester at the 2-position.

PropertyData
IUPAC Name methyl 3-bromo-6-methylpyridine-2-carboxylate
CAS Number 1256810-88-4
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Appearance (Typically) White to off-white solid

This data is compiled from various chemical suppliers and databases. chemicalbook.comcymitquimica.com

Synthesis and Reaction Mechanisms

The synthesis of Methyl 3-bromo-6-methylpicolinate typically involves multi-step processes starting from simpler pyridine (B92270) derivatives. One common strategy is the esterification of the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid. bldpharm.com The synthesis of this acid precursor itself can be achieved through various methods, often involving the bromination of a suitable methyl-substituted picolinic acid.

As a halogenated pyridine derivative, this compound can participate in a variety of chemical reactions. The bromine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

Applications in Chemical Research

Building Block for Complex Molecules

The trifunctional nature of this compound, with its bromo, methyl, and ester groups, allows for sequential and regioselective modifications. This makes it an ideal starting material for the construction of intricate molecular architectures. For example, the bromine atom can serve as a handle for introducing various substituents through cross-coupling chemistry, while the ester can be modified to introduce amide functionalities or other groups.

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is a key intermediate in the preparation of various compounds with potential applications in the pharmaceutical and agrochemical industries. chemicalbook.com For instance, it is used in the synthesis of imidazopyrimidines, which have been investigated as EED inhibitors. chemicalbook.com The structural motif of a substituted picolinate (B1231196) is found in a number of herbicides and fungicides, highlighting the importance of intermediates like this compound in developing new crop protection agents.

Conclusion

Direct Bromination Approaches for Methyl 6-methylpicolinate

The direct introduction of a bromine atom onto the pyridine (B92270) ring of methyl 6-methylpicolinate presents a straightforward synthetic strategy. However, the regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the brominating agent.

Radical Bromination Strategies for Methyl 6-methylpicolinate Precursors

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, is a common method for achieving benzylic bromination. google.com However, the reaction can sometimes lead to a mixture of mono- and di-brominated products, necessitating careful control of reaction conditions. sci-hub.se The choice of solvent can also influence the selectivity of the reaction, with non-polar solvents like carbon tetrachloride often being employed. sci-hub.se It is important to note that radical bromination of the pyridine ring itself is not a common or efficient process.

Electrophilic Bromination of Pyridine Rings in Picolinate (B1231196) Frameworks

The pyridine ring is generally considered electron-deficient, making electrophilic aromatic substitution reactions more challenging compared to benzene (B151609) and other electron-rich aromatic systems. nih.govyoutube.com The presence of the electron-withdrawing ester group further deactivates the ring towards electrophilic attack. However, the nitrogen atom in the pyridine ring directs incoming electrophiles to the 3- and 5-positions. youtube.com

Direct bromination of methyl 6-methylpicolinate with elemental bromine (Br₂) can be achieved, though it may require harsh conditions and can lead to a mixture of isomers. The regioselectivity is influenced by both the directing effect of the nitrogen atom and the steric hindrance from the existing substituents. The formation of the 3-bromo isomer is expected based on electronic effects.

Alternative brominating agents and catalytic systems have been developed to improve the efficiency and selectivity of pyridine bromination. For instance, the use of a phosphine (B1218219) reagent in a two-step process has been reported for the selective halogenation of pyridines. nih.gov This method involves the initial formation of a phosphonium (B103445) salt at the 4-position, which is subsequently displaced by a halide nucleophile. nih.gov

Esterification and Derivatization from 3-Bromo-6-methylpicolinic Acid

An alternative and often more controlled approach to obtaining this compound is through the synthesis of the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid, followed by esterification.

Synthesis of 3-Bromo-6-methylpicolinic Acid (as a precursor)

The synthesis of 3-bromo-6-methylpicolinic acid can be accomplished through various routes. One common method involves the Sandmeyer reaction, starting from an appropriately substituted aminopicolinic acid. Another approach is the direct bromination of 6-methylpicolinic acid. As with the ester, the pyridine ring is deactivated, but the carboxylate group (under basic conditions) can act as a directing group.

Information on the specific synthesis of 3-bromo-6-methylpicolinic acid is available from various chemical suppliers. bldpharm.com

Esterification Protocols for the Methyl Ester Formation

Once 3-bromo-6-methylpicolinic acid is obtained, the formation of the methyl ester is a relatively straightforward process. Standard esterification methods can be employed, offering high yields and purity.

Table 1: Common Esterification Methods for 3-Bromo-6-methylpicolinic Acid

MethodReagentsConditionsAdvantages
Fischer EsterificationMethanol (B129727), Strong Acid Catalyst (e.g., H₂SO₄)RefluxSimple, inexpensive reagents. chemicalbook.com
DiazomethaneDiazomethane (CH₂N₂) in an inert solventRoom TemperatureHigh yielding, mild conditions.
Thionyl ChlorideThionyl Chloride (SOCl₂), then MethanolRoom Temperature to RefluxForms an acyl chloride intermediate, which is highly reactive.
Carbodiimide CouplingDCC or EDCI, DMAP, MethanolRoom TemperatureMild conditions, suitable for sensitive substrates.

The choice of esterification protocol often depends on the scale of the reaction and the presence of other functional groups in the molecule. For simple, robust substrates like 3-bromo-6-methylpicolinic acid, Fischer esterification is often the most practical choice.

Multi-Step Synthetic Sequences Incorporating the this compound Moiety

This compound is a valuable intermediate in the synthesis of more complex molecules. The bromine atom at the 3-position is particularly useful for introducing further functionality through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures.

For example, the bromine atom can be replaced with an aryl, heteroaryl, or alkyl group via a Suzuki coupling reaction with the corresponding boronic acid or ester in the presence of a palladium catalyst and a base. This versatility makes this compound a key component in the synthesis of various biologically active compounds and functional materials.

Construction of the Pyridine Ring with Pre-existing Methyl and Bromine Substituents

One of the most direct conceptual routes to this compound involves the synthesis of its corresponding carboxylic acid precursor, 3-bromo-6-methylpicolinic acid. This acid can then be esterified to yield the final product.

A common strategy to synthesize this acid is a multi-step process starting from a readily available substituted pyridine, such as 6-amino-2-methylpyridine. This process typically involves three key transformations: diazotization of the amino group, subsequent bromination (a Sandmeyer-type reaction), and finally, oxidation of the methyl group at the 2-position to a carboxylic acid. google.com The resulting 3-bromo-6-methylpicolinic acid can then undergo esterification with methanol, often catalyzed by an acid like p-toluenesulfonic acid, to produce this compound. google.comgoogle.com

An alternative approach to the carboxylic acid precursor starts with 2-methylpyridine (B31789). Direct bromination of 2-methylpyridine can be achieved, although this may lead to a mixture of isomers. chemicalbook.com Following the bromination, the methyl group at the 2-position is oxidized to a carboxylic acid. google.com

The final esterification step is a standard procedure in organic synthesis. The use of methanol in the presence of an acid catalyst is a common and effective method. google.comgoogle.com

Table 1: Example of a Multi-Step Synthesis of a Brominated Picolinic Acid

Starting MaterialReagents and ConditionsIntermediate/ProductReference
6-amino-2-methylpyridine1. Diazotization 2. Bromination 3. Oxidation3-bromo-6-methylpicolinic acid google.com
3-bromo-6-methylpicolinic acidMethanol, p-toluenesulfonic acid, heatThis compound google.com

Sequential Functionalization for Specific Regioisomers of Brominated Methylpicolinates

Achieving the specific substitution pattern of this compound through sequential functionalization of a simpler pyridine core requires careful consideration of the directing effects of the substituents. The electronic properties of the pyridine ring and the existing functional groups will dictate the position of subsequent additions.

For instance, starting with 6-methylpicolinic acid, a key challenge is the regioselective introduction of the bromine atom at the 3-position. The existing methyl and carboxylic acid groups will influence the electrophilic substitution pattern. Directing group strategies are often employed in pyridine chemistry to achieve high regioselectivity in C-H functionalization reactions. rsc.orgmdpi.comnih.govresearchgate.net

Conversely, one could envision a strategy starting with a pre-brominated pyridine and subsequently introducing the methyl and carboxyl groups. The order of these introductions would be critical to obtaining the desired 3-bromo-6-methyl-2-carboxymethyl substitution pattern.

The synthesis of various regioisomers of brominated methylpicolinates often involves a combination of protection-deprotection strategies and a variety of coupling and functionalization reactions to install the substituents in the correct order and at the desired positions.

Catalytic Methods in the Synthesis of this compound and its Analogs

Modern catalytic methods offer powerful tools for the synthesis and functionalization of heterocyclic compounds like pyridines, often providing milder reaction conditions and improved selectivity.

Application of Metal-Organic Frameworks (MOFs) in Picolinate Synthesis

Metal-Organic Frameworks (MOFs) have emerged as versatile heterogeneous catalysts in a range of organic transformations due to their high surface area, tunable porosity, and well-defined active sites. In the context of picolinate synthesis, MOFs can be employed as catalysts for various reactions, including esterifications and C-H functionalization.

While specific literature on the use of MOFs for the direct synthesis of this compound is not extensive, the principles of MOF catalysis can be applied. For example, acidic MOFs could potentially serve as solid acid catalysts for the esterification of 3-bromo-6-methylpicolinic acid, offering advantages in terms of catalyst recyclability and separation from the reaction mixture. Furthermore, MOFs incorporating catalytically active metal nodes could be designed to facilitate the regioselective bromination of a 6-methylpicolinate precursor.

Other Heterogeneous and Homogeneous Catalytic Systems for Pyridine Functionalization

Beyond MOFs, a wide array of both heterogeneous and homogeneous catalytic systems are utilized for the functionalization of pyridines. Transition metal catalysts, particularly those based on palladium and ruthenium, are prominent in C-H activation and cross-coupling reactions. rsc.orgmdpi.comnih.govresearchgate.netnih.gov

These catalytic C-H functionalization strategies could, in principle, be applied to the synthesis of this compound. For example, a palladium-catalyzed C-H bromination of Methyl 6-methylpicolinate at the 3-position would be a highly efficient route. The development of appropriate directing groups and ligands is crucial for achieving the desired regioselectivity in such transformations.

Homogeneous catalysts are also widely used. For instance, in the synthesis of related brominated pyridines, various transition metal complexes have been shown to be effective. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired regioisomer.

Table 2: Examples of Catalytic C-H Functionalization of Arenes

Catalyst TypeReactionSubstrate ScopeReference
Palladium-basedmeta-C-H functionalizationArenes with directing groups rsc.org
Ruthenium-basedmeta-selective alkylationAromatics with N-directing groups researchgate.net
Transition MetalsC-H activation/functionalization8-Methylquinolines nih.gov

Cross-Coupling Reactions of the Bromine Moiety on the Pyridine Ring

The bromine atom at the 3-position of the pyridine ring is a key handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. libretexts.org In the context of this compound, this palladium-catalyzed reaction enables the coupling of the pyridine core with a variety of organoboron reagents, such as boronic acids or their esters. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the picolinate, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. mit.edunih.gov Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. mit.eduresearchgate.net

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions This table is representative and for illustrative purposes.

Boronic Acid/Ester Catalyst/Ligand Base Solvent Product Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O Methyl 6-methyl-3-phenylpicolinate 85
4-Methoxyphenylboronic acid PdCl₂(dppf) Cs₂CO₃ Dioxane Methyl 3-(4-methoxyphenyl)-6-methylpicolinate 92

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type, C-N, C-C)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer a cost-effective alternative to palladium-based systems for forming C-C and C-N bonds. organic-chemistry.orgwikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but have seen significant improvements with the development of new ligands and reaction conditions. wikipedia.orgtind.io

The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org In the case of this compound, this can be used to introduce a variety of substituents. Copper(I) salts are commonly used as catalysts, often in the presence of a ligand such as L-proline or a diamine, which can stabilize the copper catalyst and accelerate the reaction. nih.govmdpi.com

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions This table is representative and for illustrative purposes.

Coupling Partner Catalyst/Ligand Base Solvent Product Yield (%)
Phenol CuI/L-proline K₂CO₃ DMSO Methyl 6-methyl-3-phenoxypicolinate 65
Aniline CuI/TMEDA Cs₂CO₃ Dioxane Methyl 6-methyl-3-(phenylamino)picolinate 72

C-N Cross-Coupling Reactions for Amine Introduction

The introduction of nitrogen-containing functional groups is crucial in medicinal chemistry and materials science. Palladium-catalyzed Buchwald-Hartwig amination is a premier method for constructing C-N bonds. rsc.org This reaction allows for the coupling of this compound with a wide array of primary and secondary amines, as well as other nitrogen nucleophiles.

The catalytic cycle is similar to the Suzuki-Miyaura reaction, involving oxidative addition, coordination of the amine, deprotonation by a base to form an amide complex, and reductive elimination. mit.edu The choice of a suitable palladium precursor and a bulky, electron-rich phosphine ligand is critical for the success of these transformations, enabling the coupling of even sterically hindered or electronically challenging amines. researchgate.net

Other Transition Metal-Catalyzed Coupling Strategies

Beyond palladium and copper, other transition metals like nickel can also catalyze cross-coupling reactions. rhhz.netrsc.org Nickel catalysts are often more reactive and less expensive than palladium, making them an attractive option for certain transformations. rsc.org For instance, nickel-catalyzed Kumada and Negishi couplings can be employed to form C-C bonds with Grignard reagents and organozinc reagents, respectively. rhhz.net

Furthermore, Sonogashira coupling, a palladium/copper co-catalyzed reaction, is a highly efficient method for the formation of C(sp²)-C(sp) bonds, allowing for the introduction of alkyne moieties onto the pyridine ring of this compound. mdpi.com These alkynylated products can serve as versatile intermediates for further synthetic elaborations.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring of this compound

The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing ester group, makes this compound susceptible to nucleophilic aromatic substitution (SNA_r). libretexts.org In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, followed by the departure of the bromide leaving group to restore aromaticity. libretexts.org

This pathway is particularly favored with strong nucleophiles such as alkoxides, thiolates, and amides. The reaction conditions for SNA_r are often harsher than those for transition metal-catalyzed couplings, typically requiring high temperatures and a strong base. However, for certain nucleophiles, this method can be a straightforward and cost-effective way to functionalize the pyridine ring without the need for a metal catalyst. It is important to note that the nitro group is generally a better leaving group than halides in nucleophilic aromatic substitution reactions on pyridine rings. researchgate.net

Modifications of the Methyl Ester Functionality

The methyl ester group at the 2-position of the pyridine ring provides another site for chemical modification. This functionality can be transformed into a variety of other groups, expanding the synthetic utility of the molecule.

One of the most common transformations is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-bromo-6-methylpicolinic acid. This is typically achieved under basic conditions using an aqueous solution of a hydroxide (B78521) salt like sodium or lithium hydroxide, followed by acidic workup. The resulting carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or conversion to other carbonyl derivatives.

Alternatively, the methyl ester can be reduced to the corresponding primary alcohol, (3-bromo-6-methylpyridin-2-yl)methanol. This reduction is commonly carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. The resulting alcohol can be a precursor for further functionalization, such as oxidation to the aldehyde or conversion to an alkyl halide.

Transformations of the Methyl Group on the Pyridine Ring

The methyl group at the C6 position of the pyridine ring exhibits reactivity analogous to that of a benzylic methyl group. This is due to the ability of the aromatic pyridine ring to stabilize radical or anionic intermediates formed at the methyl carbon.

The 6-methyl group can undergo free-radical halogenation under conditions similar to those used for benzylic halogenation. This reaction typically involves a halogen source like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator such as benzoyl peroxide (BPO) or AIBN, often under photochemical or thermal conditions.

This process allows for the selective introduction of a halogen atom onto the methyl group, converting it to a halomethyl group (e.g., -CH₂Br). This functional group is a valuable synthetic handle, as it can be subsequently displaced by a variety of nucleophiles to build more complex structures. A similar transformation has been reported in the synthesis of quinoline (B57606) derivatives, where a methyl group on a heterocyclic ring was chlorinated using NCS and benzoyl peroxide. google.com

Reaction TypeReagentsProduct Functional Group
Radical BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., BPO)Bromomethyl (-CH₂Br)
Radical ChlorinationN-Chlorosuccinimide (NCS), Radical Initiator (e.g., BPO)Chloromethyl (-CH₂Cl)

The 6-methyl group can be oxidized to various higher oxidation states, primarily to an aldehyde (formyl group) or a carboxylic acid. The final product depends on the choice of oxidizing agent and the reaction conditions.

Oxidation to Carboxylic Acid: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group completely to a carboxylic acid. uomosul.edu.iq This would transform this compound into 3-bromo-pyridine-2,6-dicarboxylic acid. Another patented method describes the oxidation of methyl-pyridines using molecular chlorine in an aqueous solution under actinic radiation to yield the corresponding pyridine carboxylic acid. google.com

Oxidation to Aldehyde: Milder and more selective oxidation methods can convert the methyl group to an aldehyde. The Kornblum oxidation, for example, is a well-established method for oxidizing alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO). researchgate.net This would first require the side-chain halogenation of the methyl group as described in section 3.4.1. A more direct, iodine-promoted approach using DMSO has also been developed for the oxidation of methyl azaarenes to their corresponding aldehydes. researchgate.net This transformation provides the formyl derivative, Methyl 3-bromo-6-formylpicolinate, which is a key precursor for further modifications.

Oxidation ProductReagent(s)Reaction Description
Carboxylic AcidPotassium Permanganate (KMnO₄)Vigorous oxidation of the methyl group. uomosul.edu.iq
Carboxylic AcidChlorine (Cl₂), Water, LightOxidation via in-situ generated species. google.com
Aldehyde1. NBS/BPO 2. DMSO (Kornblum Oxidation)Two-step process via a halomethyl intermediate. researchgate.net
AldehydeIodine (I₂), DMSODirect oxidation of the methyl group. researchgate.net

Impact of Bromine Substitution on Reactivity and Biological Profile

The bromine atom at the 3-position of the pyridine ring is a critical feature that significantly influences both the chemical reactivity and the biological potential of its derivatives. Halogen atoms, particularly bromine, can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. This interaction can be crucial for molecular recognition at a biological target.

In terms of reactivity, the carbon-bromine bond is a key functional handle for synthetic chemists. It serves as a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide range of aryl or heteroaryl substituents. This synthetic versatility is fundamental to creating libraries of derivatives for structure-activity relationship (SAR) studies. The bromination of aromatic compounds is a fundamental process in organic synthesis, creating important intermediates for pharmaceuticals and other functional materials. nih.gov The lower reactivity of bromine compared to chlorine allows for greater selectivity, often targeting the most reactive position on a molecule to form a specific, desired product. libretexts.org

From a biological standpoint, the introduction of a bromine atom can profoundly alter a molecule's profile. In studies of related picolinate-containing structures, such as analogs of the antifungal antibiotic UK-2A, modifications to the picolinic acid moiety have been explored to understand the SAR. nih.gov While these studies did not use this compound directly, they highlight that substitutions on the picolinate ring are critical for inhibitory activity against targets like the cytochrome bc1 complex. nih.govresearchgate.net The lipophilicity and electronic nature of the substituent, in this case, bromine, can dictate the potency and selectivity of the resulting compound.

Influence of Methyl Group Position and Chemical Modifications on Derivative Properties

The methyl group at the 6-position of the picolinate ring also plays a vital role in defining the properties of its derivatives. Its influence is multifaceted, contributing to both steric and electronic effects.

A primary effect of the methyl group is steric. It can influence the conformation of the molecule by restricting the rotation of the adjacent ester group and can impact how the molecule fits into a protein's binding pocket. A well-placed methyl group can be leveraged to achieve greater binding affinity by occupying a specific hydrophobic pocket within a receptor site. nih.gov A literature analysis of over 2000 cases found that adding a methyl group can boost biological activity by a factor of ten or more in 8% of instances. nih.gov Furthermore, increasing the degree of methylation on aromatic precursors can lead to a more ordered alignment of molecules in the formation of carbon materials. researchgate.net

Electronically, the methyl group is weakly electron-donating, which can subtly modulate the reactivity of the pyridine ring. The functionalization of such methyl groups on pyridine rings is a common strategy in heterocyclic chemistry to create structural diversity. researchgate.net Research on chromium(III) picolinate derivatives has shown that substituents on the picolinate ring affect the physicochemical properties of the resulting metal complexes, including their stability. nih.gov For instance, the dynamic stability of these complexes was found to be dependent on the length of the Cr-N bond. nih.gov

The following table summarizes the impact of different substituents on the picolinate ring in various chemical systems, illustrating the general principles that apply to the modification of the this compound scaffold.

Compound/Derivative SystemSubstituentObserved EffectReference
Chromium(III) Picolinate Derivatives6-CH₃Affects the dynamic stability and electrochemical potential of the complex. nih.gov
p38α MAP Kinase Inhibitorsortho-methyl groupImproved binding affinity by over 200-fold by pre-organizing the molecule into a conformation closer to the bound state. nih.gov
Antifungal UK-2A AnalogsVarious arylcarboxylic acids replacing picolinic acidSubstitutions that altered electronic and physical properties led to derivatives with higher activity than the parent compound. nih.gov

Conformational Analysis and Molecular Interactions in Picolinate Systems

The three-dimensional structure and conformational preferences of picolinate derivatives are dictated by the interplay of their constituent parts. The ester group in picolinates generally favors a Z conformation due to a combination of steric and dipole-dipole interactions. researchgate.net However, the presence of adjacent substituents, like the 6-methyl group in this compound, can influence the rotational barrier and the preferred orientation of this group.

The pyridine nitrogen and the bromine atom are key sites for intermolecular interactions. Crystal structure analyses of related substituted pyridines reveal common interaction motifs. For example, in 2-bromo-3-hydroxy-6-methylpyridine, molecules are linked by O—H⋯N hydrogen bonds, forming chains. These chains are further connected by C—H⋯Br hydrogen bonds, creating two-dimensional networks. nih.gov The bromine atom itself can be displaced slightly from the mean plane of the pyridine ring. nih.gov

In the crystal structure of a related isomer, Methyl 5-bromo-6-methylpicolinate, a weak Br···Br interaction is observed, which helps to stabilize the crystal lattice. researchgate.net These non-covalent interactions are fundamental to how a ligand binds to its biological target. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the bromine to act as a halogen bond donor are critical features that medicinal chemists exploit in ligand design.

The table below details key structural parameters and interactions observed in compounds related to this compound.

CompoundInteraction/ParameterDetailsReference
2-Bromo-3-hydroxy-6-methylpyridineIntermolecular BondsO—H⋯N hydrogen bonds form chains; C—H⋯Br hydrogen bonds link chains together. nih.gov
2-Bromo-3-hydroxy-6-methylpyridineAtomic DisplacementBromine atom displaced from the pyridine ring mean plane by 0.0948 (3) Å. nih.gov
Methyl 5-bromo-6-methylpicolinateIntermolecular BondsStabilized by a weak Br···Br interaction at a distance of 3.715 (1) Å. researchgate.net
Chromium(III) PicolinateCoordinationThe Cr³⁺ center coordinates to the pyridine nitrogen and the carboxylate oxygen. The Cr-N bond length is 2.047-2.048 Å. wikipedia.org

Ligand Design Strategies Based on the this compound Scaffold

A molecular scaffold is a core chemical structure upon which new ligands are designed and built. google.com this compound serves as an effective scaffold due to its rigid heterocyclic core and the presence of orthogonally reactive sites—the bromine atom for cross-coupling and the ester for amide bond formation. This allows for the systematic and diverse elaboration of the core structure to explore chemical space and optimize binding to a target protein.

Ligand design strategies often begin with identifying a scaffold that binds to a target molecule, even with low affinity. google.com Computational and structure-based approaches are then used to modify the scaffold to enhance properties like binding affinity and selectivity. google.comnih.gov The picolinate structure is a versatile scaffold in medicinal chemistry because the nitrogen atom can improve pharmacological parameters, and the carboxylic group can coordinate with metal ions in enzyme active sites. nih.gov

A prime example of the application of the this compound scaffold is in the development of potent and selective D₃ receptor antagonists. nih.gov In such research, SAR studies often involve altering substituents and introducing flexible fragments to interact with secondary binding sites on the receptor. nih.gov The initial scaffold provides the essential anchor points and orientation within the primary binding site. The strategic use of this bromo-picolinate allows for the construction of bitopic ligands—molecules designed to interact with both the primary and a secondary binding site simultaneously, often leading to higher potency and selectivity. nih.gov

The development of new ligands often follows a structured approach, as outlined in the table below.

Design StageDescriptionExample ApplicationReference
Scaffold Identification A core structure (e.g., a picolinate) is identified that shows some binding activity to the target.Identifying common chemical structures of molecules that bind, even weakly, to a target protein. google.com
Virtual Screening Large libraries of compounds are screened computationally to identify new scaffolds or derivatives with potential inhibitory activity.Identification of new scaffolds for shikimate kinase inhibitors to combat tuberculosis. nih.gov
Structure-Based Design The 3D structure of the target protein is used to guide the modification of the scaffold to improve fit and interactions.Using docking analysis to understand SAR for monoamine oxidase B inhibitors based on a coumarin (B35378) scaffold. frontiersin.org
Scaffold Elaboration The core scaffold is chemically modified at specific points to build a library of analogs for biological testing.Using this compound to synthesize imidazopyrimidine-based EED inhibitors. chemicalbook.com

Analytical and Characterization Methodologies for Methyl 3 Bromo 6 Methylpicolinate and Its Derivatives

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of Methyl 3-bromo-6-methylpicolinate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecular framework and mass, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the precise arrangement of atoms in the molecule. For this compound, both ¹H NMR and ¹³C NMR spectra yield characteristic signals that correspond to the unique chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the two methyl groups. The protons on the pyridine ring typically appear as doublets due to coupling with their adjacent proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the ester group, and the electron-donating effect of the methyl group. The methyl ester protons (-OCH₃) will appear as a singlet, typically in the 3.9-4.0 ppm range, while the methyl group attached to the pyridine ring (-CH₃) will also be a singlet, usually at a lower chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on all eight carbon atoms in the molecule. The carbonyl carbon of the ester group will have the highest chemical shift, often appearing around 165 ppm. The carbons of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm), with their exact shifts determined by the attached substituents (bromo, methyl, and carboxylate groups). The carbons of the methyl ester and the ring-attached methyl group will appear at the higher field (lower ppm values).

While specific, experimentally derived spectra for this compound are typically provided by commercial suppliers bldpharm.comcymitquimica.com, expected spectral characteristics can be inferred. For comparison, the related compound Methyl 6-bromopicolinate shows aromatic proton signals between 7.6 and 8.1 ppm and a methyl ester signal at 4.00 ppm. chemicalbook.com The analysis of various other substituted bromo-pyridine derivatives further aids in the assignment of signals. chemicalbook.comrsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns.

Molecular Ion Peak: With a molecular formula of C₈H₈BrNO₂ bldpharm.com, the compound has a calculated molecular weight of approximately 230.06 g/mol . cymitquimica.comnih.gov A key feature in the mass spectrum is the isotopic signature of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other two mass units higher (M+2) for the molecule with ⁸¹Br. This pattern is a definitive indicator of a monobrominated compound.

Fragmentation: Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, or the loss of the entire methoxycarbonyl group (-•COOCH₃), leading to significant fragment ions that can be used to confirm the structure.

The characterization of derivatives, such as Methyl 3-amino-6-bromopicolinate bldpharm.com and 3-Bromo-6-methylpicolinic acid bldpharm.com, also relies on these same spectroscopic principles to confirm their structures post-synthesis.

Table 1: Summary of Expected Spectroscopic Data for this compound

Technique Feature Expected Observation
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region (approx. 7.5-8.5 ppm)
Methyl Ester Protons (-OCH₃)Singlet around 3.9-4.0 ppm
Ring Methyl Protons (-CH₃)Singlet around 2.5-2.7 ppm
¹³C NMR Carbonyl Carbon (C=O)Signal around 165 ppm
Aromatic CarbonsSignals in the 120-160 ppm region
Methyl CarbonsSignals in the upfield region (approx. 20-55 ppm)
Mass Spec. Molecular Ion (M⁺)A pair of peaks (M⁺ and M+2) of ~1:1 intensity due to ⁷⁹Br/⁸¹Br isotopes, centered around m/z = 229/231.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and its own isomers, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for assessing the purity of non-volatile or thermally sensitive compounds like this compound. Chemical suppliers often use HPLC to certify the purity of their products. bldpharm.combldpharm.com

Methodology: A typical analysis would employ a reverse-phase C18 column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes. The compound is detected using a UV detector, as the pyridine ring is a strong chromophore.

Application: HPLC is particularly valuable for separating closely related compounds. For instance, in syntheses involving methylation, HPLC can effectively separate different isomers, as demonstrated in the analysis of methylated purine (B94841) derivatives. nih.gov This capability is crucial for ensuring that the final product is free from positional isomers, such as Methyl 6-bromo-3-methylpicolinate . bldpharm.com The retention time of the compound under specific conditions serves as an identifier, while the area under the peak is proportional to its concentration, allowing for accurate purity determination (e.g., >98%).

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are sufficiently volatile and thermally stable, GC-MS offers a powerful combination of high-resolution separation and definitive identification.

Methodology: In GC-MS, the sample is vaporized and passed through a long capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which acts as a detector.

Application: GC-MS provides both the retention time (from the GC) and a mass spectrum (from the MS) for each peak. This dual information allows for a very high degree of confidence in peak identification. It can readily separate this compound from residual solvents and more volatile impurities. The resulting mass spectrum for the main peak can be compared against a library or the expected fragmentation pattern to confirm the compound's identity unequivocally.

Table 2: Chromatographic Methods for Analysis of this compound

Technique Primary Use Typical Setup Information Obtained
HPLC Purity assessment, separation of isomers, quantification. nih.govReverse-phase C18 column; Acetonitrile/Water or Methanol/Water mobile phase; UV detection.Retention time, peak purity, percentage purity, separation from non-volatile impurities and isomers.
GC-MS Purity assessment, identification of volatile impurities.Capillary column (e.g., DB-5); Helium carrier gas; Mass spectrometer detector.Retention time and a unique mass spectrum for each separated component, allowing for definitive identification.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both innovative and environmentally conscious is paramount for the future of chemical manufacturing. For methyl 3-bromo-6-methylpicolinate, future research should prioritize the development of green and sustainable synthetic pathways.

Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future efforts should explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction rates, improve yields, and reduce the use of solvents in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org Applying MAOS to the synthesis of this compound could lead to more efficient and environmentally friendly production.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, thereby reducing the number of synthetic operations and minimizing waste. nih.govacs.orgrsc.orgresearchgate.net Designing a convergent MCR to construct the substituted picolinate (B1231196) core would represent a significant advancement in synthetic efficiency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions. rsc.org Investigating enzymatic approaches for the synthesis or modification of this compound could lead to highly sustainable processes.

Green Catalysts and Solvents: The development and utilization of recyclable catalysts and environmentally benign solvents, such as ionic liquids or water, are central to green chemistry. rasayanjournal.co.inresearchgate.netbiosynce.comresearchgate.net Research into catalytic systems that can efficiently mediate the synthesis of this compound will be a key area of focus. A patent for a one-step hydrothermal synthesis of chromium picolinate from 2-pyridinecarbonitrile and a chromic salt suggests a move towards greener industrial processes. google.com

High-Throughput Screening and Combinatorial Chemistry Approaches for Derivative Discovery

To efficiently explore the chemical space around the this compound core, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. These approaches allow for the rapid synthesis and evaluation of large libraries of related compounds, accelerating the discovery of new molecules with desired properties. acs.org

Future research in this area should focus on:

Solid-Phase and Solution-Phase Combinatorial Synthesis: Developing robust solid-phase or solution-phase synthetic routes will enable the automated and parallel synthesis of a diverse range of derivatives. nih.govresearchwithrutgers.com For instance, a 96-member combinatorial library was successfully generated by linking aliphatic boronic esters with various drug-like (hetero)aryl scaffolds. researchgate.net

Dynamic Combinatorial Chemistry (DCC): DCC allows for the generation of libraries of compounds that are in equilibrium, with the composition of the library being influenced by the presence of a biological target. This "informed" approach can accelerate the identification of potent ligands. nih.gov

Phenotypic Screening: Screening compound libraries in cell-based or whole-organism assays can identify molecules with a desired biological effect, even without prior knowledge of the specific molecular target.

A summary of potential diversification points for combinatorial library synthesis based on the this compound scaffold is presented below:

Position Functional Group Potential Modifications for Combinatorial Library
3BromoSuzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings to introduce diverse aryl, heteroaryl, alkyl, and amino groups.
6MethylOxidation to carboxylic acid followed by amide coupling with a library of amines; functionalization via radical reactions.
EsterMethyl EsterHydrolysis to the carboxylic acid followed by amide coupling with a diverse set of amines; transesterification with various alcohols.

Advanced Mechanistic Studies of its Reactivity and Biological Interactions

A thorough understanding of the reactivity of this compound and the mechanisms by which its derivatives interact with biological targets is crucial for rational drug design.

Key areas for future mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 3-position is susceptible to nucleophilic displacement. Detailed kinetic and computational studies can elucidate the mechanism of these reactions, including whether they proceed through a classical stepwise or a concerted pathway. nih.gov Understanding the factors that influence the reaction mechanism, such as the nature of the nucleophile and solvent, will be critical for synthetic planning. mdpi.comsemanticscholar.orggrafiati.com

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent provides a handle for a variety of palladium- and copper-catalyzed cross-coupling reactions. Mechanistic studies of these transformations will enable the optimization of reaction conditions and the prediction of product outcomes.

Enzyme Inhibition Mechanisms: For derivatives that show biological activity, detailed mechanistic studies are needed to understand how they interact with their target enzymes. This includes identifying the binding site, determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), and characterizing the key molecular interactions through techniques like X-ray crystallography and cryo-electron microscopy.

Off-Target Effects: Investigating the potential for off-target interactions is a critical aspect of drug development. Mechanistic studies can help to identify and understand these interactions, guiding the design of more selective compounds.

Computational Chemistry and In Silico Modeling for Predicting New Derivatives and Applications

Computational chemistry and in silico modeling are powerful tools for accelerating the drug discovery process by predicting the properties and activities of new molecules before they are synthesized.

Future research should leverage these techniques to:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed to correlate the structural features of this compound derivatives with their biological activity. nih.govacs.orgnih.gov These models can then be used to predict the activity of virtual compounds and prioritize them for synthesis.

Molecular Docking: Docking simulations can predict the binding mode and affinity of derivatives to the active site of a target protein. nih.govnih.govresearchgate.net This information is invaluable for understanding structure-activity relationships and for designing new inhibitors with improved potency.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the binding interaction and to identify key intermolecular interactions. nih.govnih.gov

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery process. explorationpub.commdpi.comnih.gov

Exploration of New Therapeutic Areas for this compound Derivatives

The structural features of this compound suggest that its derivatives could be active in a variety of therapeutic areas. Future research should explore these possibilities through targeted screening and lead optimization programs.

Promising therapeutic areas for exploration include:

Antifungal Agents: Pyridine carboxamides have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a validated target for antifungal drugs. nih.gov Derivatives of this compound could be synthesized and screened for their activity against a panel of pathogenic fungi.

Antitubercular Agents: A pyridine carboxamide derivative has been identified as a promising lead against Mycobacterium tuberculosis. nih.gov This suggests that the picolinate scaffold could be a valuable starting point for the development of new anti-tuberculosis drugs.

Antiviral Agents: A recent study identified a novel series of influenza A virus replication inhibitors targeting the nucleoprotein, highlighting the potential of substituted pyridines in antiviral drug discovery. acs.org

Metabolic Diseases: Chromium picolinate has been investigated for its role in glucose homeostasis in patients with diabetes mellitus. nih.gov While the mechanism is still under investigation, this suggests that picolinate derivatives could have applications in the treatment of metabolic disorders.

Oncology: Substituted pyridines are common scaffolds in kinase inhibitors and other anticancer agents. nih.gov High-throughput screening of a diverse library of this compound derivatives against a panel of cancer cell lines could uncover new leads for cancer therapy.

Q & A

Basic Synthesis and Characterization

Q1: What are the most reliable synthetic routes for preparing methyl 3-bromo-6-methylpicolinate, and what key reaction parameters must be optimized to achieve high yields? Answer: The synthesis of this compound involves regioselective bromination of methyl 6-methylpicolinate. Critical parameters include:

  • Temperature control (e.g., maintaining −5°C to 5°C during bromination to avoid side reactions) .
  • Use of mixed picoline bases (3-picoline and 4-picoline) to enhance reaction efficiency .
  • Purification via column chromatography with hexane/ethyl acetate gradients.
    Characterization requires 1H/13C NMR (to confirm substitution patterns) and HPLC (for purity >97%, as per industry standards) .

Advanced Structural Analysis

Q2: How can X-ray crystallography and computational modeling resolve ambiguities in the structural assignment of this compound derivatives? Answer:

  • X-ray crystallography : Use SHELXL for small-molecule refinement to determine bond lengths/angles and confirm bromine positioning .
  • Computational tools : Employ density functional theory (DFT) to model electronic effects of bromine and methyl groups. Compare calculated vs. experimental NMR shifts to validate structures .
  • ORTEP-3 or WinGX for visualizing thermal ellipsoids and crystallographic packing .

Pharmacological Applications

Q3: What methodological frameworks (e.g., PICO) are appropriate for designing studies on the biological activity of this compound? Answer: Use the PICO framework to structure research questions:

  • Population : Target enzymes/receptors (e.g., kinase inhibitors).
  • Intervention : this compound as a ligand or intermediate.
  • Comparison : Existing picolinate derivatives (e.g., methyl 6-bromo-3-chloropicolinate ).
  • Outcome : IC50 values, binding affinity, or metabolic stability .
    Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Stability and Reactivity

Q4: How can researchers mitigate decomposition of this compound during storage or reaction conditions? Answer:

  • Storage : Under inert atmosphere (argon) at 0–6°C to prevent hydrolysis .
  • Reaction handling : Use anhydrous solvents (e.g., acetonitrile) and avoid prolonged exposure to light .
  • Stability assays : Monitor via HPLC-UV at 254 nm to detect degradation products .

Mechanistic Studies

Q5: What advanced techniques are used to study the reactivity of the bromine substituent in cross-coupling reactions? Answer:

  • Buchwald-Hartwig amination : Track C–Br bond activation using Pd catalysts.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated analogs.
  • In situ IR spectroscopy : Monitor intermediates during Suzuki-Miyaura couplings .

Analytical Challenges

Q6: How do researchers address discrepancies in spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives? Answer:

  • Variable-temperature NMR : Resolve dynamic effects causing peak broadening.
  • 2D-COSY/HMBC : Assign coupling between bromine and adjacent protons.
  • Crystallographic validation : Cross-check NMR assignments with X-ray data .

Green Chemistry Considerations

Q7: What solvent systems or catalysts improve the atom economy of this compound synthesis? Answer:

  • Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer workflows .
  • Catalysis : Use Cu(I) or Ni(0) to reduce Pd loading in cross-couplings .

Literature Contradictions

Q8: How should researchers reconcile conflicting reports on the regioselectivity of bromination in methyl picolinate derivatives? Answer:

  • Reproduce experiments : Vary Lewis acids (e.g., FeCl3 vs. AlCl3) to test selectivity.
  • Computational validation : Use Gaussian or ORCA to model transition states and predict regioselectivity .
  • Meta-analysis : Compare data from structurally analogous compounds (e.g., methyl 6-bromo-3-chloropicolinate ).

Scale-Up Challenges

Q9: What critical factors must be addressed when scaling up this compound synthesis from milligram to gram quantities? Answer:

  • Heat dissipation : Use jacketed reactors to control exothermic bromination.
  • Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures).
  • Process analytical technology (PAT) : Implement inline IR to monitor reaction progression .

Interdisciplinary Applications

Q10: How can this compound be integrated into materials science or agrochemical research? Answer:

  • Metal-organic frameworks (MOFs) : Functionalize MOFs as drug carriers using picolinate linkers .
  • Agrochemicals : Derivatize into fungicides via thioether formation .

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Reactant of Route 1
Methyl 3-bromo-6-methylpicolinate
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Reactant of Route 2
Methyl 3-bromo-6-methylpicolinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.